molecular formula C8H6F4O B13711779 1-(Difluoromethoxy)-3-(difluoromethyl)benzene

1-(Difluoromethoxy)-3-(difluoromethyl)benzene

Cat. No.: B13711779
M. Wt: 194.13 g/mol
InChI Key: ZZSHYNULOYSRII-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3-(difluoromethyl)benzene is an organic compound characterized by the presence of two fluorine atoms attached to a methoxy group and a difluoromethyl group on a benzene ring. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzene, reacts with difluoromethylating and difluoromethoxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-3-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, such as enzyme inhibition or receptor activation, which underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethoxy)-3-(difluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of difluoromethoxy and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

1-(difluoromethoxy)-3-(difluoromethyl)benzene

InChI

InChI=1S/C8H6F4O/c9-7(10)5-2-1-3-6(4-5)13-8(11)12/h1-4,7-8H

InChI Key

ZZSHYNULOYSRII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(F)F

Origin of Product

United States

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